molecular formula C27H26FN3O4S B11096239 (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11096239
M. Wt: 507.6 g/mol
InChI Key: IGXGDVULNMGDAL-UHFFFAOYSA-N
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Description

(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide is a thiazinane-based carboxamide derivative characterized by a 1,3-thiazinane core with a 4-oxo group, a carboxamide moiety at position 6, and three distinct substituents:

  • N-aryl group: 3-ethoxyphenyl (introducing electron-donating ethoxy at the meta position).
  • Imino group: 2-fluorophenyl (providing steric and electronic modulation via ortho-fluorine).
  • Position 3 substituent: 4-methoxybenzyl (enhancing lipophilicity and aromatic interactions).

Properties

Molecular Formula

C27H26FN3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-(2-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H26FN3O4S/c1-3-35-21-8-6-7-19(15-21)29-26(33)24-16-25(32)31(17-18-11-13-20(34-2)14-12-18)27(36-24)30-23-10-5-4-9-22(23)28/h4-15,24H,3,16-17H2,1-2H3,(H,29,33)

InChI Key

IGXGDVULNMGDAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Aromatic Groups: Aromatic groups are introduced through substitution reactions using reagents like halogenated aromatics and catalysts.

    Functional Group Modifications: Functional groups such as ethoxy, fluorophenyl, and methoxybenzyl are incorporated through specific reactions like nucleophilic substitution and electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to four structurally related 1,3-thiazinane-6-carboxamides (Table 1), highlighting substituent-driven differences in molecular properties and hypothesized bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name N-Aryl Substituent Imino Group Position 3 Substituent Molecular Formula* Molecular Weight*
Target Compound 3-ethoxyphenyl 2-fluorophenyl 4-methoxybenzyl C28H27FN3O4S 520.6 g/mol
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-... 4-fluorophenyl phenyl 2-(4-morpholinyl)ethyl C23H25FN4O3S 456.5 g/mol
(2Z)-N-(2-Chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-... 2-chlorophenyl phenyl 2-(4-fluorophenyl)ethyl C26H24ClFN3O2S 520.0 g/mol†
(2Z)-3-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-... 3-methylphenyl phenyl 4-methoxybenzyl C27H27N3O3S 497.6 g/mol
N-(2-fluorophenyl)-2-(3-methoxyphenyl)imino-3-methyl-4-oxo-... 2-fluorophenyl 3-methoxyphenyl methyl C20H19FN3O3S 412.4 g/mol

*Calculated for target compound; †Estimated based on substituent contributions.

Key Observations:

Substituent Diversity: The N-aryl group varies in halogenation (e.g., 4-fluoro , 2-chloro ), methylation , or alkoxy groups (3-ethoxy in the target). Imino groups with ortho-fluorine (target) or meta-methoxy may alter steric hindrance and dipole interactions compared to unsubstituted phenyl . Position 3 substituents: Bulky groups like 4-methoxybenzyl (target, ) increase lipophilicity (clogP ~3.5) versus smaller morpholinylethyl (clogP ~2.1) or methyl (clogP ~1.8).

Research Findings and Hypothetical Activity Profiles

Fluorine Effects: The 2-fluorophenyl imino group in the target compound may enhance metabolic stability and target affinity via C-F bond inertness and dipole interactions, as seen in fluorinated pharmaceuticals .

Methoxy/Ethoxy Groups : The 4-methoxybenzyl and 3-ethoxyphenyl substituents likely improve membrane penetration due to increased lipophilicity, though excessive bulk may reduce solubility .

Morpholinyl vs.

Biological Activity

The compound (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic molecule belonging to the class of thiazinane derivatives. Its complex structure, featuring a thiazinane ring and multiple functional groups, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's chemical formula is C27H26FN3O4SC_{27}H_{26}FN_3O_4S, with a molecular weight of approximately 507.162 g/mol. The presence of various functional groups such as imino, methoxy, and carboxamide contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC27H26FN3O4S
Molecular Weight507.162 g/mol
IUPAC Name(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Modulation : It could modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.
  • Gene Expression Alteration : The compound may affect gene expression related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that thiazine derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Thiazine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines and inhibit inflammatory pathways.

Antimicrobial Properties

Some thiazine derivatives have shown promising antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Evaluation : A study on a related thiazolidinone derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction through caspase activation.
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory effects of thiazole derivatives in mouse models of arthritis, showing reduced swelling and pain through modulation of TNF-alpha levels.

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